molecular formula C9H10N4S B3128889 (Z)-N,N-dimethyl-N'-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide CAS No. 338981-89-8

(Z)-N,N-dimethyl-N'-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide

Cat. No.: B3128889
CAS No.: 338981-89-8
M. Wt: 206.27 g/mol
InChI Key: CVAJEGZODZFZIB-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N,N-dimethyl-N’-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties. The presence of the thieno[2,3-d]pyrimidine moiety is known to contribute to its biological activity, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N,N-dimethyl-N’-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide typically involves the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N,N-dimethyl-N’-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(Z)-N,N-dimethyl-N’-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-N,N-dimethyl-N’-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N,N-dimethyl-N’-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is unique due to its specific thieno[2,3-d]pyrimidine core, which imparts distinct electronic and steric properties. These properties contribute to its high affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13(2)6-12-8-7-3-4-14-9(7)11-5-10-8/h3-6H,1-2H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAJEGZODZFZIB-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\C1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N,N-dimethyl-N'-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide
Reactant of Route 2
Reactant of Route 2
(Z)-N,N-dimethyl-N'-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide
Reactant of Route 3
Reactant of Route 3
(Z)-N,N-dimethyl-N'-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide
Reactant of Route 4
Reactant of Route 4
(Z)-N,N-dimethyl-N'-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.